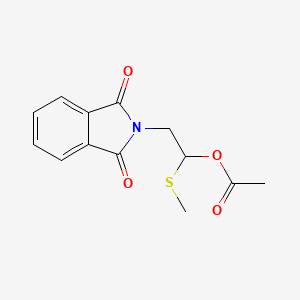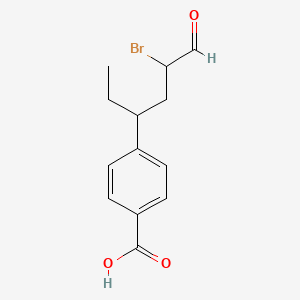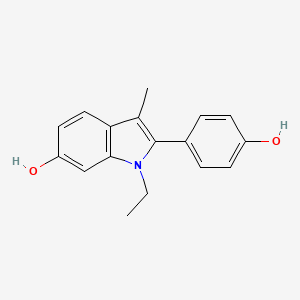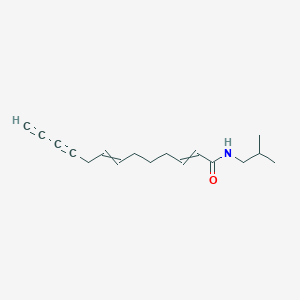
N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple double and triple bonds, making it a compound of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide typically involves the use of cycloaddition reactions, such as the Diels-Alder reaction . This reaction is valuable in organic synthesis due to its ability to form six-membered rings through the addition of dienes and dienophiles . The reaction conditions often require the presence of electron-attracting and electron-donating groups to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: The compound is used in the production of advanced materials and as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide involves its interaction with molecular targets and pathways in biological systems. The compound can undergo electrophilic attack on conjugated dienes, leading to the formation of various addition products . The stability of the resulting carbocations and the resonance effects play a crucial role in determining the reaction outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide include other dienes and diynes with similar structural features. Examples include:
- N-(2-Methylpropyl)tridec-7-en-10,12-diynamide
- Other trideca-dienes and diynamides with varying substituents
Uniqueness
This compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical reactivity and properties
Propiedades
Número CAS |
87797-74-8 |
|---|---|
Fórmula molecular |
C17H23NO |
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)trideca-2,7-dien-10,12-diynamide |
InChI |
InChI=1S/C17H23NO/c1-4-5-6-7-8-9-10-11-12-13-14-17(19)18-15-16(2)3/h1,8-9,13-14,16H,7,10-12,15H2,2-3H3,(H,18,19) |
Clave InChI |
AUFSPNOHXVRCBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)C=CCCCC=CCC#CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane](/img/structure/B14413941.png)

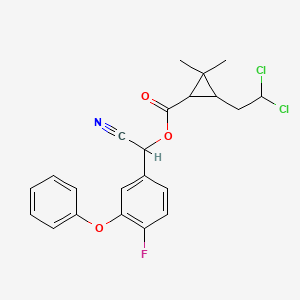
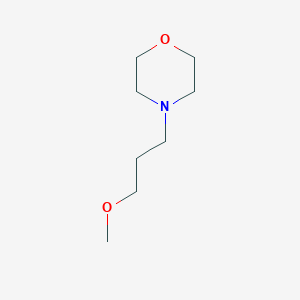
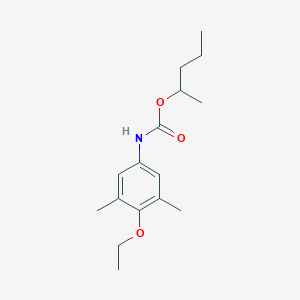


![6-Methyl-2H,7H-[1,3]dioxolo[4,5-h][2]benzopyran-7,9(6H)-dione](/img/structure/B14413990.png)
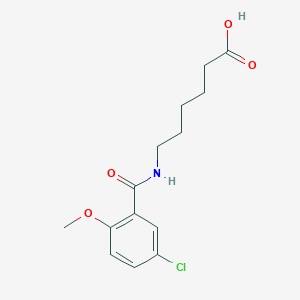
![Butanedioic acid, bis[(3-methoxyphenyl)methylene]-](/img/structure/B14414006.png)
